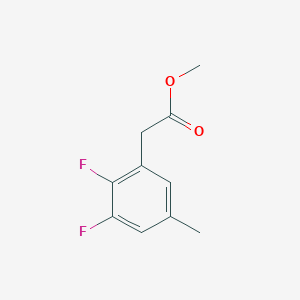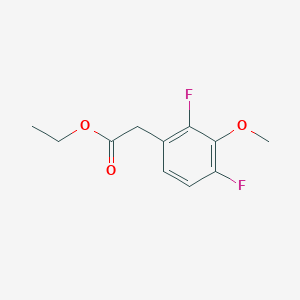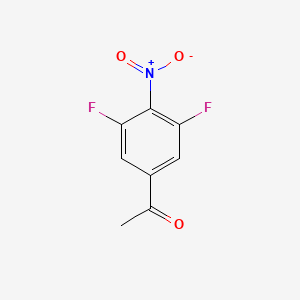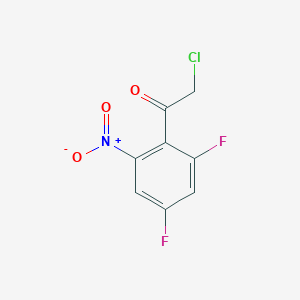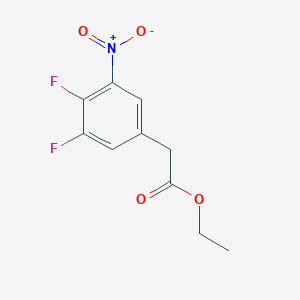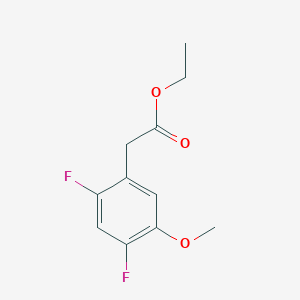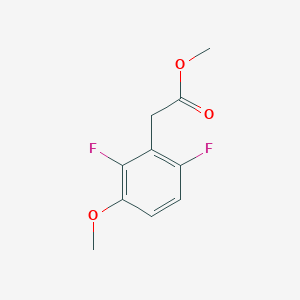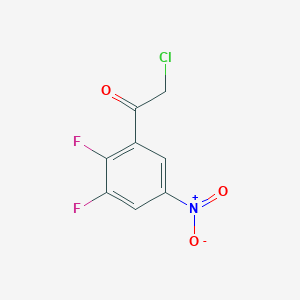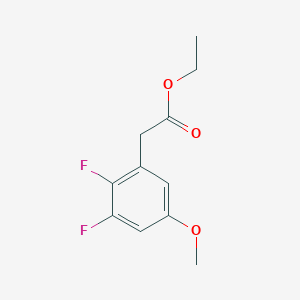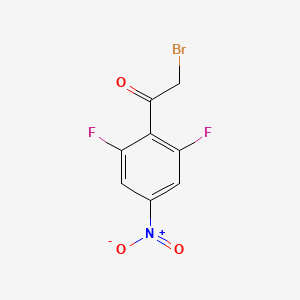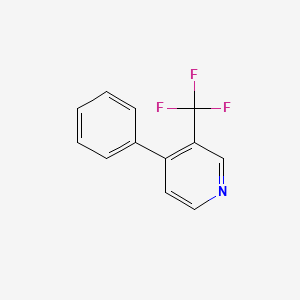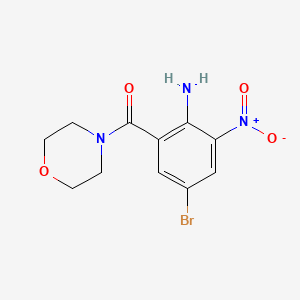
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Vue d'ensemble
Description
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, or (2-ABNPM), is a heterocyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including those related to biochemistry and physiology. In addition, it is an important building block for the synthesis of other compounds, such as pharmaceuticals and polymers. This article will discuss the synthesis method of (2-ABNPM), its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Mécanisme D'action
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) is an organic compound that can act as an enzyme inhibitor. It binds to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. This inhibition can be used to study the structure and function of enzymes, as well as to control the activity of enzymes in a laboratory setting.
Biochemical and Physiological Effects
(this compound) has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain receptors, such as the opioid receptor. In addition, (this compound) has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive and widely available compound, and it is relatively stable in solution. Furthermore, it has a wide range of applications in scientific research. However, (this compound) also has some limitations for use in laboratory experiments. For example, it is not very soluble in water, and it can be toxic in high concentrations.
Orientations Futures
The potential future directions for ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, (this compound) could be used to study the structure and function of enzymes, and to develop new materials. Finally, (this compound) could be used to develop new catalysts for organic synthesis, and to study the mechanisms of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has a wide variety of applications in scientific research. For example, it can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals and in the development of new materials. In addition, (this compound) has been used to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
Propriétés
IUPAC Name |
(2-amino-5-bromo-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c12-7-5-8(10(13)9(6-7)15(17)18)11(16)14-1-3-19-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGRZPFIAZBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


